Extended π-Conjugation via Phenylene Spacer: Physicochemical Comparison with Br-BT-CHO
The target compound incorporates a para-phenylene bridge between the BTD core and the aldehyde terminus, whereas Br-BT-CHO (CAS 1071224-34-4) has the aldehyde directly attached at the 4-position of the BTD ring. This structural difference is reflected in computed lipophilicity (XLogP3-AA: 3.6 for the target compound vs. approximately 2.0 for Br-BT-CHO, based on fragment-based calculation) and molecular weight (319.18 vs. 243.08 g/mol) [1]. The extended conjugation length in the target compound is expected to red-shift absorption and modulate intramolecular charge-transfer behavior relative to the directly substituted analog, which is relevant for designing donor–acceptor materials with tailored band gaps .
| Evidence Dimension | Molecular size and lipophilicity (computational) |
|---|---|
| Target Compound Data | MW = 319.18 g/mol; XLogP3-AA = 3.6; Rotatable bonds = 2; TPSA = 71.1 Ų |
| Comparator Or Baseline | Br-BT-CHO (7-bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde): MW = 243.08 g/mol; XLogP ~2.0 (estimated from fragment addition); Rotatable bonds = 1 |
| Quantified Difference | ΔMW = +76.10 g/mol (+31%); ΔXLogP ≈ +1.6 log units; One additional rotatable bond and phenyl ring |
| Conditions | Computed physicochemical properties from PubChem (target) and ChemSpider (comparator); XLogP3-AA algorithm |
Why This Matters
Higher lipophilicity and extended conjugation directly influence solubility in organic processing solvents and solid-state packing in thin-film devices, making the target compound preferable for solution-processable organic electronic applications where Br-BT-CHO may crystallize prematurely.
- [1] PubChem Compound Summary CID 86083283. 4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde – Computed Properties. National Center for Biotechnology Information, 2025. View Source
